molecular formula C19H16ClNOS B13585590 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B13585590
M. Wt: 341.9 g/mol
InChI Key: NRHJWRROZSDSNO-UHFFFAOYSA-N
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Description

3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring, a chloro substituent, and a tetrahydronaphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of Chloro Group: Chlorination of the benzothiophene core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of Carboxamide: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
  • 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-benzothiophene-2-carboxamide stands out due to its benzothiophene core, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16ClNOS

Molecular Weight

341.9 g/mol

IUPAC Name

3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H16ClNOS/c20-17-14-9-3-4-11-16(14)23-18(17)19(22)21-15-10-5-7-12-6-1-2-8-13(12)15/h1-4,6,8-9,11,15H,5,7,10H2,(H,21,22)

InChI Key

NRHJWRROZSDSNO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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